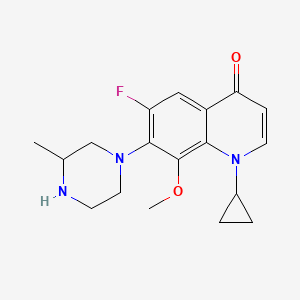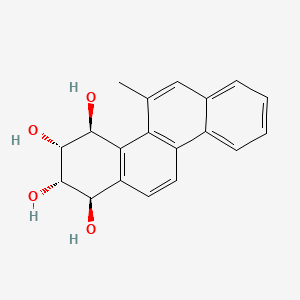
(1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol is a complex organic compound with a unique structure It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its tetrahydro configuration and multiple hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol typically involves multi-step organic reactions. One common approach is the hydrogenation of a precursor PAH compound under specific conditions. The reaction conditions often include the use of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas at elevated pressures and temperatures. The reaction is carefully monitored to ensure the selective reduction of the aromatic rings while preserving the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors equipped with advanced control systems to maintain optimal reaction conditions. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Further reduction of the compound can lead to the saturation of additional aromatic rings.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
(1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of PAHs and their derivatives.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of (1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the compound’s aromatic rings can interact with hydrophobic regions of biomolecules, influencing their activity. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways.
相似化合物的比较
Similar Compounds
(1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol: Unique due to its specific tetrahydro configuration and multiple hydroxyl groups.
Other PAHs: Compounds like naphthalene, anthracene, and phenanthrene share similar aromatic structures but differ in their functional groups and reactivity.
Uniqueness
This compound stands out due to its specific configuration and the presence of multiple hydroxyl groups, which confer unique chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C19H18O4 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC 名称 |
(1R,2S,3R,4S)-5-methyl-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol |
InChI |
InChI=1S/C19H18O4/c1-9-8-10-4-2-3-5-11(10)12-6-7-13-15(14(9)12)17(21)19(23)18(22)16(13)20/h2-8,16-23H,1H3/t16-,17+,18+,19-/m1/s1 |
InChI 键 |
FPFPKMXCNOQDGP-YDZRNGNQSA-N |
手性 SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)[C@H]([C@@H]([C@@H]([C@H]4O)O)O)O |
规范 SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(C(C(C4O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


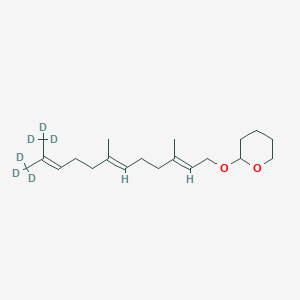
![6-Chloro-2-oxo-N-[1-(phenylmethyl)-1H-pyrazol-5-yl]-3(2H)-benzoxazolepropanamide](/img/structure/B13445147.png)
![[(2~{S},3~{R})-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxidanylidene-2,3-dihydro-1,5-benzothiazepin-3-yl] ethanoate](/img/structure/B13445150.png)
![(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13445165.png)

![(12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B13445182.png)

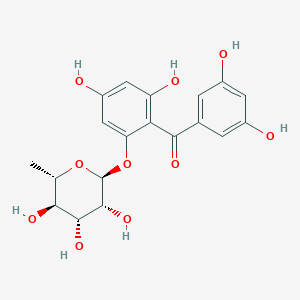
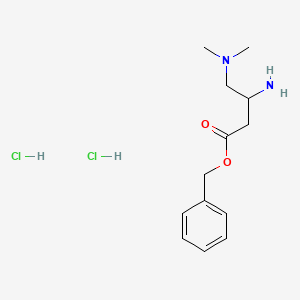
![[3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B13445203.png)
![3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13445206.png)
![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid](/img/structure/B13445216.png)
![10-[ethoxy(phenylmethoxy)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide](/img/structure/B13445223.png)
